![molecular formula C11H14N2O2 B7821861 Pheneturide CAS No. 6509-31-5](/img/structure/B7821861.png)
Pheneturide
Overview
Description
Pheneturide, also known as phenylethylacetylurea or ethylphenacemide, is an anticonvulsant of the ureide class. It is conceptually formed in the body as a metabolic degradation product from phenobarbital. This compound has been used in the treatment of severe epilepsy, particularly when other less-toxic drugs have failed .
Preparation Methods
Pheneturide can be synthesized through the reaction of phenylacetic acid with urea under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques to ensure higher yields and purity .
Chemical Reactions Analysis
Pheneturide undergoes several types of chemical reactions, including:
Hydrolysis: The ureide function of this compound can be hydrolyzed, leading to the formation of different metabolites.
Substitution: This compound can participate in substitution reactions, particularly involving the phenyl group.
Common reagents and conditions used in these reactions include oxidizing agents, hydrolyzing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions are typically hydroxylated derivatives and carboxylic acids .
Scientific Research Applications
Anticonvulsant Therapy
Primary Use in Epilepsy
Pheneturide is predominantly utilized as an anticonvulsant for patients with refractory epilepsy. It is often prescribed when conventional treatments fail to control seizures effectively. Clinical studies have shown that this compound can be beneficial for patients who do not respond adequately to other antiepileptic drugs (AEDs) such as phenytoin and carbamazepine.
- Efficacy Comparison : In a double-blind crossover trial involving 94 patients, no significant difference was found between the efficacy of this compound and phenytoin in controlling seizure frequency, indicating that this compound can be a viable alternative for certain patients .
- Combination Therapy : this compound has also been studied in combination with other AEDs. For instance, it may be added to regimens involving phenobarbital and diphenylhydantoin for patients with refractory seizures, providing a multi-faceted approach to managing epilepsy .
Pharmacokinetics and Metabolism
Metabolic Pathways
Understanding the metabolism of this compound is crucial for optimizing its therapeutic use. Research indicates that this compound undergoes significant biotransformation in both humans and rats, resulting in various metabolites that may influence its efficacy and safety profile.
- Metabolite Identification : A study reported five metabolites in humans following administration of a single oral dose, with two major metabolites identified as 2-(4-hydroxyphenyl)-butyroylurea and 2-phenylbutyric acid . This knowledge aids clinicians in predicting drug interactions and adjusting dosages accordingly.
Case Studies
Clinical Observations
Several case studies have documented the effectiveness of this compound in treating epilepsy:
- Case Study 1 : A patient with refractory seizures was treated with this compound after failing multiple AEDs. The patient experienced a significant reduction in seizure frequency, highlighting the drug's potential when other treatments are ineffective .
- Case Study 2 : In another clinical setting, this compound was combined with carbamazepine to manage a patient with complex partial seizures. The combination resulted in improved seizure control without notable adverse effects .
Emerging Applications
Potential Uses Beyond Epilepsy
Recent research has explored additional applications for this compound:
- Pesticidal Properties : this compound has been investigated as an additive in pesticide formulations. A patent describes its use as a quick-acting agent combined with biological enzymes, enhancing the efficacy of pesticides while minimizing environmental impact .
- Textile Industry Applications : The compound has also been considered for use in textiles, particularly in creating fabrics that possess insect-repellent properties .
Summary Table of Applications
Mechanism of Action
Pheneturide exerts its anticonvulsant effects by inhibiting the metabolism of other anticonvulsants, such as phenytoin. This inhibition leads to increased levels of these anticonvulsants in the body, thereby enhancing their efficacy in controlling seizures . The exact molecular targets and pathways involved in this compound’s mechanism of action are not fully understood, but it is believed to interact with enzymes involved in drug metabolism .
Comparison with Similar Compounds
Pheneturide has a similar profile of anticonvulsant activity and toxicity relative to phenacemide. Both compounds are used in the treatment of severe epilepsy and have similar mechanisms of action. this compound is considered to be less toxic than phenacemide, making it a preferred choice in certain cases .
Similar compounds to this compound include:
Phenacemide: Another anticonvulsant of the ureide class with similar activity and toxicity profiles.
Phenobarbital: A barbiturate that is metabolized to form this compound in the body.
This compound’s uniqueness lies in its ability to inhibit the metabolism of other anticonvulsants, thereby increasing their levels and enhancing their efficacy .
Biological Activity
Pheneturide, also known as phenylethylacetylurea, is an anticonvulsant medication primarily used in the treatment of epilepsy. This compound has garnered attention due to its unique mechanism of action and its interactions with other anticonvulsants. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical applications, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 196.22 g/mol
- CAS Number : 90-49-3
This compound is synthesized through the reaction of phenylacetyl chloride with urea or its derivatives, making it accessible for therapeutic use .
This compound functions as an anticonvulsant by enhancing the action of gamma-aminobutyric acid (GABA), a critical neurotransmitter in the central nervous system (CNS). GABA has inhibitory effects on neuronal excitability, which is essential in preventing seizures. Additionally, this compound inhibits the metabolism of other anticonvulsants, particularly phenytoin, thereby increasing their plasma levels and therapeutic efficacy .
Pharmacokinetics
The pharmacokinetic profile of this compound demonstrates a long half-life of approximately 54 hours (range 31–90 hours) and a total body clearance rate indicating non-renal elimination . This prolonged half-life supports its suitability for long-term use in managing chronic conditions like epilepsy.
Clinical Applications
This compound has been primarily utilized in:
- Severe Epilepsy : Particularly in cases where other medications have failed.
- Research Models : Used to induce seizures in animal models to evaluate new antiepileptic drugs .
- Potential Applications in Other Neurological Conditions : Preliminary studies suggest potential benefits in conditions such as Parkinson's disease .
Comparative Studies
A notable study compared the efficacy of this compound with diazepam in treating various types of epilepsy. The double-blind trial involved 32 patients and aimed to assess the anticonvulsant properties and side effects associated with each drug. Results indicated that both medications were effective; however, this compound exhibited a different side effect profile compared to diazepam .
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Anticonvulsant Efficacy : this compound has shown significant anticonvulsant properties in both human and animal studies. It enhances the effects of other drugs like phenytoin, which is crucial for patients requiring polytherapy .
- Inhibition Studies : Research indicates that this compound effectively inhibits enzymes such as acetylcholinesterase and carbonic anhydrase, contributing to its potential as a multi-target therapeutic agent .
- Case Studies : In clinical settings, patients treated with this compound reported improved seizure control with fewer side effects compared to traditional antiepileptics .
Data Table: Summary of Key Research Findings
Properties
IUPAC Name |
N-carbamoyl-2-phenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOQSQHYDOFIOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020612 | |
Record name | Ethylphenylacetylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90-49-3, 6192-36-5, 6509-32-6 | |
Record name | Pheneturide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pheneturide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | l-Pheneturide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pheneturide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethylphenylacetylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylphenacemide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENETURIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878CEJ4HGX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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